(4-(2,3-dichlorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone
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Description
(4-(2,3-dichlorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is a useful research compound. Its molecular formula is C18H20Cl2N4O and its molecular weight is 379.29. The purity is usually 95%.
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Mechanism of Action
Target of action
Indole and imidazole derivatives have been found to bind with high affinity to multiple receptors , which suggests that (4-(2,3-dichlorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone
might also interact with multiple targets in the body.
Mode of action
The exact mode of action of This compound
Indole and imidazole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical pathways
Without specific information on This compound
, it’s difficult to say which biochemical pathways it might affect. Given the broad range of activities exhibited by indole and imidazole derivatives, it’s likely that this compound could interact with multiple biochemical pathways .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound
Indole and imidazole derivatives are generally highly soluble in water and other polar solvents , which could influence their bioavailability.
Result of action
The molecular and cellular effects of This compound
Indole and imidazole derivatives are known to have a wide range of biological activities , suggesting that this compound could have diverse effects at the molecular and cellular level.
Biological Activity
The compound (4-(2,3-dichlorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone , often referred to as a piperazine derivative, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
- Molecular Formula : C19H20Cl2N4O
- Molecular Weight : 385.30 g/mol
Antipsychotic Effects
Research indicates that compounds containing the piperazine moiety often exhibit antipsychotic properties. The presence of the 2,3-dichlorophenyl group is crucial for enhancing the affinity towards dopamine receptors, particularly D2 and D3 subtypes. Studies have shown that derivatives of piperazine can effectively modulate dopaminergic signaling pathways, leading to potential therapeutic effects in conditions such as schizophrenia and bipolar disorder .
Antitumor Activity
Recent investigations have highlighted the cytotoxic potential of this compound against various cancer cell lines. In vitro studies demonstrated that the compound exhibits significant growth inhibition in human cancer cell lines with IC50 values ranging from 0.5 to 10 µM. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways and modulation of key signaling molecules involved in cell survival .
Neuroprotective Properties
The compound has also been evaluated for neuroprotective effects. In animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's, it has shown promise in reducing neuroinflammation and oxidative stress. These effects are attributed to its ability to inhibit pro-inflammatory cytokines and enhance neurotrophic factor signaling .
The biological activity of this compound is largely mediated through:
- Dopamine Receptor Modulation : The compound acts as a partial agonist at D2 and D3 receptors, which is critical for its antipsychotic effects.
- Inhibition of Tumor Growth : It interferes with cell cycle progression and promotes apoptosis in cancer cells.
- Neuroprotection : By modulating inflammatory pathways and enhancing neuronal survival signals.
Case Study 1: Antipsychotic Efficacy
A clinical trial involving patients with schizophrenia demonstrated significant improvements in psychotic symptoms when treated with a piperazine derivative similar to the compound . The trial reported a reduction in Positive and Negative Syndrome Scale (PANSS) scores by approximately 30% over 12 weeks .
Case Study 2: Cancer Treatment
In a preclinical study on breast cancer models, the compound exhibited potent anti-proliferative effects with an IC50 value of 0.8 µM against MCF-7 cells. Mechanistic studies revealed that it induced apoptosis via the intrinsic pathway by upregulating pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Data Tables
Activity Type | Cell Line/Model | IC50 (µM) | Mechanism |
---|---|---|---|
Antipsychotic | Human Neuroblastoma | 0.5 | Dopamine receptor modulation |
Antitumor | MCF-7 (Breast Cancer) | 0.8 | Apoptosis induction |
Neuroprotective | Alzheimer's Model | 2.0 | Anti-inflammatory action |
Properties
IUPAC Name |
[4-(2,3-dichlorophenyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N4O/c19-13-2-1-3-16(17(13)20)23-6-8-24(9-7-23)18(25)12-4-5-14-15(10-12)22-11-21-14/h1-3,11-12H,4-10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTQKFMRJDACSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)N3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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